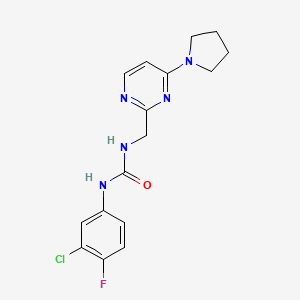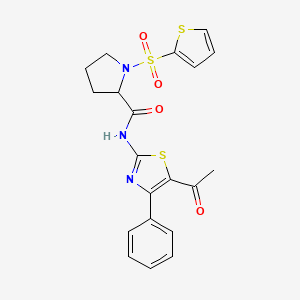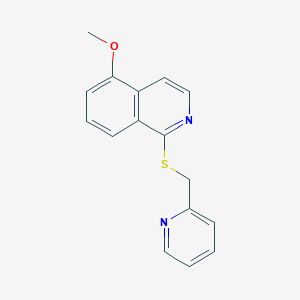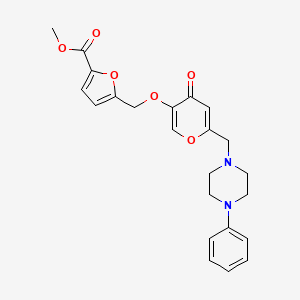![molecular formula C16H14N2O2 B2949701 (E)-3-(2-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile CAS No. 900019-51-4](/img/structure/B2949701.png)
(E)-3-(2-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile, or (E)-3-MPCP for short, is an organic compound belonging to the class of compounds known as nitriles. It is a colorless solid with a melting point of 101-103 °C and a boiling point of 212-214 °C. The chemical formula of (E)-3-MPCP is C11H11NO2. It is a versatile molecule with a wide range of applications in scientific research, medicine, and other industries.
Aplicaciones Científicas De Investigación
(E)-3-MPCP has a wide range of applications in scientific research. It has been used as a model compound for the study of the synthesis and reactivity of nitriles and other organic compounds. In addition, it has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antibiotics. Furthermore, (E)-3-MPCP has been used in the synthesis of various polymers, such as polyurethanes, polyamides, and polyesters.
Mecanismo De Acción
The mechanism of action of (E)-3-MPCP is not well understood. However, it is believed that the nitrile group of the molecule can act as a nucleophile, allowing it to react with other molecules. The reactivity of the nitrile group is dependent on the pH of the reaction mixture, as well as the temperature and the presence of other reagents. In addition, the nitrile group can undergo a variety of reactions, such as hydrolysis, dehydration, and substitution reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-3-MPCP are not well understood. However, it has been shown to possess antioxidant activity, which may be beneficial in the treatment of certain diseases. In addition, (E)-3-MPCP has been shown to possess antifungal activity, which may be beneficial in the treatment of fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-3-MPCP in lab experiments include its low cost, its availability in a wide range of concentrations, and its versatility in terms of its reactivity. The main limitation of (E)-3-MPCP is its instability in the presence of water, which can lead to the formation of by-products.
Direcciones Futuras
The future directions for (E)-3-MPCP research include the development of new methods for its synthesis, the investigation of its pharmacological properties, and the study of its potential applications in the pharmaceutical and polymer industries. In addition, further research into the biochemical and physiological effects of (E)-3-MPCP could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of (E)-3-MPCP could provide insights into its reactivity and allow for the development of new synthetic methods.
Métodos De Síntesis
The synthesis of (E)-3-MPCP can be achieved through a multi-step process. The first step involves the reaction of 2-methoxyphenylacetone with methyl pyrrolidine-2-carboxylate in the presence of an acid catalyst such as sulfuric acid. This reaction yields a nitrile, which is then heated to yield the desired product. In addition, the synthesis of (E)-3-MPCP can be carried out using a Grignard reaction, which involves the reaction of 2-methoxyphenylmagnesium bromide with methyl pyrrolidine-2-carboxylate.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(2-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile involves the reaction of 2-methoxybenzaldehyde with methylamine to form 2-methoxy-N-methylbenzylamine. This intermediate is then reacted with ethyl cyanoacetate to form (E)-3-(2-methoxyphenyl)-2-cyanoacrylate. The final step involves the reaction of (E)-3-(2-methoxyphenyl)-2-cyanoacrylate with 1-methyl-1H-pyrrole-2-carbaldehyde to form the desired product.", "Starting Materials": [ "2-methoxybenzaldehyde", "methylamine", "ethyl cyanoacetate", "1-methyl-1H-pyrrole-2-carbaldehyde" ], "Reaction": [ "Step 1: Reaction of 2-methoxybenzaldehyde with methylamine to form 2-methoxy-N-methylbenzylamine", "Step 2: Reaction of 2-methoxy-N-methylbenzylamine with ethyl cyanoacetate to form (E)-3-(2-methoxyphenyl)-2-cyanoacrylate", "Step 3: Reaction of (E)-3-(2-methoxyphenyl)-2-cyanoacrylate with 1-methyl-1H-pyrrole-2-carbaldehyde to form (E)-3-(2-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile" ] } | |
Número CAS |
900019-51-4 |
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
3-(2-methoxyphenyl)-2-(1-methylpyrrole-2-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H14N2O2/c1-18-9-5-7-14(18)16(19)13(11-17)10-12-6-3-4-8-15(12)20-2/h3-10H,1-2H3 |
Clave InChI |
CHRMYODPABZDIF-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1C(=O)C(=CC2=CC=CC=C2OC)C#N |
SMILES canónico |
CN1C=CC=C1C(=O)C(=CC2=CC=CC=C2OC)C#N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-(2-Fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2949619.png)

![2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2949621.png)
![Methyl 3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2949622.png)



![Ethyl 2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2949628.png)
![3-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2949632.png)
![5-(4-fluorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2949633.png)


